methyl 4-({[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-({[2-(1H-1,3-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}amino)benzoate is a complex organic compound that features a benzimidazole moiety, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For methyl 4-({[2-(1H-1,3-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}amino)benzoate, the synthetic route may involve the following steps:
Formation of Benzimidazole Core: Condensation of o-phenylenediamine with formic acid or trimethyl orthoformate.
Pyrrolidine Introduction: Reaction of the benzimidazole core with a pyrrolidine derivative under suitable conditions.
Esterification: Introduction of the methyl ester group through esterification reactions.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:
Microwave-Assisted Synthesis: This method enhances reaction rates and yields by using microwave irradiation.
Catalytic Methods: Use of catalysts such as anhydrous aluminum chloride to facilitate specific reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[2-(1H-1,3-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction may produce benzimidazole amines .
Scientific Research Applications
Methyl 4-({[2-(1H-1,3-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, and antiviral agent.
Biological Studies: Used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: Employed in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-({[2-(1H-1,3-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: Inhibits enzymes by binding to their active sites.
Receptor Binding: Binds to specific receptors, modulating their activity.
Pathways Involved: May involve pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as benomyl, carbendazim, thiabendazole, and albendazole share structural similarities.
Imidazole Derivatives: Compounds like metronidazole and tinidazole also exhibit similar biological activities.
Uniqueness
Methyl 4-({[2-(1H-1,3-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}amino)benzoate is unique due to its specific combination of benzimidazole and pyrrolidine moieties, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C20H20N4O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
methyl 4-[[2-(1H-benzimidazol-2-yl)pyrrolidine-1-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H20N4O3/c1-27-19(25)13-8-10-14(11-9-13)21-20(26)24-12-4-7-17(24)18-22-15-5-2-3-6-16(15)23-18/h2-3,5-6,8-11,17H,4,7,12H2,1H3,(H,21,26)(H,22,23) |
InChI Key |
JUSPKOOATOMXAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N2CCCC2C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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